2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid
Overview
Description
2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid is a chemical compound with the molecular formula C17H12O5 It is a derivative of chromen, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid typically involves the reaction of chromen derivatives with phenyl-substituted reagents under specific conditions. One common method involves the condensation of 4-hydroxycoumarin with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. It can also scavenge free radicals, providing antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar chromen ring structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
2-(4-Oxo-2-phenylchromen-6-yl)oxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an oxyacetic acid moiety differentiates it from other coumarin derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-oxo-2-phenylchromen-6-yl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-14-9-16(11-4-2-1-3-5-11)22-15-7-6-12(8-13(14)15)21-10-17(19)20/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEOGPCXQWMSKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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